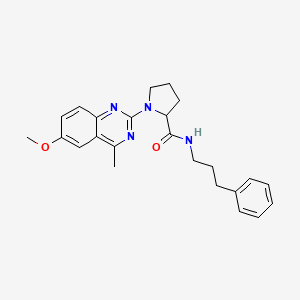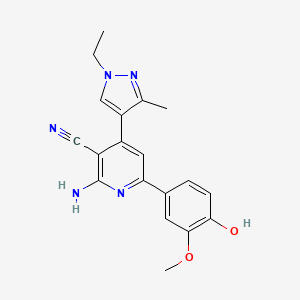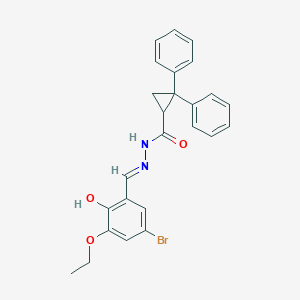
1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide, also known as MPQP, is a chemical compound that has been studied for its potential therapeutic applications. MPQP belongs to the class of prolinamide derivatives and has been shown to exhibit interesting biological properties.
作用机制
The mechanism of action of 1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide involves the inhibition of AChE and BChE, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory. This compound has also been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of AChE and BChE in a dose-dependent manner. This compound has also been shown to inhibit the formation of amyloid-beta peptides and reduce oxidative stress in neuronal cells. In vivo studies have shown that this compound improves cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in the brain.
实验室实验的优点和局限性
1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. This compound has also been shown to have low toxicity and good bioavailability. However, there are also some limitations to using this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
未来方向
There are several future directions for research on 1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide. One area of research is to further investigate the neuroprotective effects of this compound in animal models of neurodegenerative diseases. This can include studying the effects of this compound on other markers of neurodegeneration such as tau protein and neuroinflammation. Another area of research is to investigate the potential use of this compound as a therapeutic agent for other diseases such as Parkinson's disease and multiple sclerosis. Finally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and elimination from the body.
Conclusion
In conclusion, this compound is a promising compound that has been studied for its potential therapeutic applications in various scientific research fields. This compound has been shown to have neuroprotective effects by inhibiting the activity of AChE and BChE, reducing oxidative stress and inflammation, and increasing the levels of BDNF. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound can further elucidate its potential therapeutic applications and contribute to the development of new treatments for neurodegenerative diseases.
合成方法
The synthesis of 1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide involves the reaction of 6-methoxy-4-methyl-2-quinazolinone with N-(3-phenylpropyl)proline methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting prolinamide derivative is then purified by column chromatography to obtain this compound in high yield and purity.
科学研究应用
1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes that degrade acetylcholine, a neurotransmitter that is important for memory and learning. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects.
属性
IUPAC Name |
1-(6-methoxy-4-methylquinazolin-2-yl)-N-(3-phenylpropyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17-20-16-19(30-2)12-13-21(20)27-24(26-17)28-15-7-11-22(28)23(29)25-14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,16,22H,6-7,10-11,14-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPLNMGTBKHALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N3CCCC3C(=O)NCCCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-acetyl-L-prolyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6019840.png)
![N-[3-(butyrylamino)phenyl]-2-iodobenzamide](/img/structure/B6019841.png)
![N-cyclopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6019845.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6019847.png)
![2-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6019848.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B6019894.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6019902.png)

![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B6019909.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6019914.png)
![N-[1-methyl-2-(2-thienyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6019921.png)
